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molecular formula C8H12N2O B1296559 3-Hydroxyquinuclidine-3-carbonitrile CAS No. 6238-30-8

3-Hydroxyquinuclidine-3-carbonitrile

Cat. No. B1296559
M. Wt: 152.19 g/mol
InChI Key: BEDKJKABPPDZNB-UHFFFAOYSA-N
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Patent
US04328234

Procedure details

A solution of potassium cyanide (10.15 g, 0.156 mol) in water (31.25 ml) was added dropwise to a solution of 1-azabicyclo[2.2.2]-octan-3-one hydrochloride (25.0 g, 0.155 mol) in water (31.25 ml) at 0°-5°. Following the addition, the reaction mixture was stirred for 3 h and then filtered. The solid was washed with ice-cold water (2×15 ml) and was then dried over phosphorus pentoxide overnight, m.p. 155°-156°. Recrystallisation of a 1 g sample from dioxane gave pure 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane, m.p. 172°-173°.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
31.25 mL
Type
solvent
Reaction Step One
Name
Quantity
31.25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].Cl.[N:5]12[CH2:12][CH2:11][CH:8]([CH2:9][CH2:10]1)[C:7](=[O:13])[CH2:6]2>O>[C:1]([C:7]1([OH:13])[CH:8]2[CH2:11][CH2:12][N:5]([CH2:10][CH2:9]2)[CH2:6]1)#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10.15 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
25 g
Type
reactant
Smiles
Cl.N12CC(C(CC1)CC2)=O
Name
Quantity
31.25 mL
Type
solvent
Smiles
O
Name
Quantity
31.25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with ice-cold water (2×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over phosphorus pentoxide overnight, m.p. 155°-156°
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallisation of a 1 g sample from dioxane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1(CN2CCC1CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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